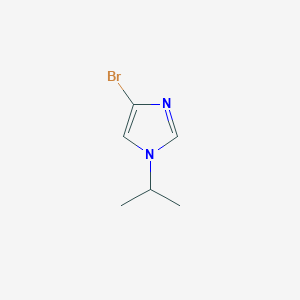

4-Bromo-1-isopropyl-1H-imidazole

Descripción general

Descripción

4-Bromo-1-isopropyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom and an isopropyl group on the imidazole ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-1H-imidazole can be achieved through various methods, including:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.

Wallach Synthesis: This method involves the reaction of an α-haloketone with an aldehyde and ammonia.

Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents.

From α-Halo Ketones: This method involves the reaction of α-halo ketones with ammonia or primary amines.

Marckwald Synthesis: This method involves the reaction of an α-haloketone with an aldehyde and ammonia.

Amino Nitrile Method: This method involves the reaction of an amino nitrile with an aldehyde and ammonia.

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods such as the Debus-Radziszewski synthesis and the reaction of α-halo ketones with ammonia or primary amines. These methods are preferred due to their high yields and relatively mild reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-isopropyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction Reactions: The imidazole ring can be reduced to form imidazolines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Major Products Formed

Substitution Reactions: Products include substituted imidazoles with various functional groups such as amino, thiol, or alkoxy groups.

Oxidation Reactions: Products include imidazole N-oxides.

Reduction Reactions: Products include imidazolines.

Aplicaciones Científicas De Investigación

Scientific Applications of 4-Bromo-1-isopropyl-1H-imidazole

This compound is a brominated imidazole derivative with applications in pharmaceutical research and organic synthesis . Imidazole derivatives, in general, are of interest due to their potential biological activities and حضور in various bioactive molecules .

Physicochemical Properties and Structure

- IUPAC Name: 4-bromo-1-propan-2-ylimidazole

- Molecular Formula:

- CAS Number: 623577-60-6

- InChI: InChI=1S/C6H9BrN2/c1-5(2)9-3-6(7)8-4-9/h3-5H,1-2H3

- InChIKey: FUKIENGJPGMFBT-UHFFFAOYSA-N

- SMILES: CC(C)N1C=C(N=C1)Br

Synthesis and Functionalization of Imidazoles

Imidazole was first synthesized in 1858 by Heinrich Debus through the reaction of glyoxal and formaldehyde in ammonia . Imidazole and its derivatives are versatile building blocks in organic synthesis, allowing for the creation of diverse chemical structures .

Applications in Pharmaceutical Research

This compound is used in pharmaceutical research . Imidazole derivatives have demonstrated biological activity related to phosphodiesterase enzymes . They are present in the chemical structures of many substances with pharmaceutical interest, such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant compounds .

Use as a Building Block

4-Bromo-1H-imidazole can be used as a starting material to prepare 5(4)-bromo-4(5)-nitroimidazole . It can also be used in the synthesis of aminoimidazoles via palladium-catalyzed amination .

Role in Detecting Metals

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-isopropyl-1H-imidazole involves its interaction with various molecular targets and pathways. The bromine atom and the isopropyl group on the imidazole ring contribute to its reactivity and binding affinity with target molecules. The compound can act as an enzyme inhibitor, ligand, or precursor in various biochemical and chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-Bromo-1-isopropyl-1H-imidazole is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

4-Bromo-1-isopropyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a bromine atom and an isopropyl group enhances its reactivity and biological activity, making it a significant compound in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H9BrN2

- Molecular Weight : 189.05 g/mol

- Solubility : Highly soluble in water and polar solvents

- Structure : Features a bromine atom at the fourth position and an isopropyl group at the first position of the imidazole ring.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The bromine atom increases its electrophilicity, allowing it to act as an enzyme inhibitor or ligand in various biochemical pathways. This compound has shown potential in modulating enzyme activities critical to disease processes, particularly in inhibiting enzymes associated with cancer and infectious diseases.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It has been studied for its potential as an antimicrobial agent against various pathogens. The halogenated structure contributes to its effectiveness against drug-resistant bacteria by disrupting microbial cell functions.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes that play roles in metabolic pathways, making it a candidate for therapeutic interventions in metabolic disorders.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have highlighted the significance of this compound in various applications:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as an alternative treatment for resistant infections.

- Cancer Research : In vitro studies showed that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells, by inducing cell cycle arrest at the G2/M phase. This effect was attributed to its ability to modulate signaling pathways involved in cell proliferation.

- Antiparasitic Activity : Research on Plasmodium falciparum indicated that this compound could inhibit the PfATP4 Na+-ATPase, crucial for parasite survival. This finding supports further investigation into its use as a novel antimalarial agent.

Propiedades

IUPAC Name |

4-bromo-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5(2)9-3-6(7)8-4-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKIENGJPGMFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282129 | |

| Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623577-60-6 | |

| Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623577-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(propan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.